1-Bromo-2,3,4-trichlorobenzene
Overview
Description
1-Bromo-2,3,4-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3. It is a halogenated derivative of benzene, where three chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as bromine in the presence of an acidic catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or 2-methyl-tetrahydrofuran with potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are designed to be economical and yield high quantities of the desired product. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the halogen atoms are replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
1-Bromo-2,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical studies and assays.
Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4-trichlorobenzene primarily involves its participation in electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity. In nucleophilic substitution, the halogen atoms are replaced by nucleophiles, forming new bonds and resulting in substituted products .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-2,3,4-trichlorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other bromochlorobenzenes, the presence of three chlorine atoms and one bromine atom in specific positions makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
1-bromo-2,3,4-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJXALKMVSMDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147920 | |
Record name | Benzene, bromotrichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107103-78-6 | |
Record name | Benzene, bromotrichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bromotrichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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